molecular formula C18H25NO4 B1391836 2-(1-(Tert-butoxycarbonyl)-4-phenylpiperidin-4-YL)acetic acid CAS No. 644982-20-7

2-(1-(Tert-butoxycarbonyl)-4-phenylpiperidin-4-YL)acetic acid

Cat. No. B1391836
CAS RN: 644982-20-7
M. Wt: 319.4 g/mol
InChI Key: PHZLCYDLZUDCEK-UHFFFAOYSA-N
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Description

2-(1-(Tert-butoxycarbonyl)-4-phenylpiperidin-4-YL)acetic acid is useful as a rigid linker in PROTAC development for targeted protein degradation as well as chemical conjugates .


Synthesis Analysis

The synthesis of 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid is obtained from the starting material 2-aminoacetic acid through esterification, hydrogenizing amination Dieckmann condensation, decarboxylation, Wittig and hydrogenation . The yield of 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid is 26.4% .


Molecular Structure Analysis

2-(3-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation .


Chemical Reactions Analysis

The deprotection of N-Boc directly linked to aromatic moieties were reasonably fast, occurring within 3 hours and with high yields, >70% .

Scientific Research Applications

  • Synthesis of Aldehyde Building Blocks : The compound is used in the synthesis of aldehyde building blocks protected as acid-labile N-Boc N,O-acetals. This is aimed at combinatorial solid-phase synthesis of novel peptide isosteres (Groth & Meldal, 2001).

  • Synthesis of Amino Acid Derivatives : It plays a role in the synthesis of 2-(2-amino-4-thiazolyl)-(Z)-2-[(1-tert-butoxycarbonyl-1-methyl-ethoxy)-imino] acetic acid benzothiazolyl thioester, contributing to the field of amino acid derivative synthesis (Wang Yu-huan, 2009).

  • Peptide Synthesis : The compound is used in peptide synthesis, particularly in the context of amino acid protection and deprotection strategies (Maity & Strömberg, 2014).

  • Synthesis of Enantiopure Di(Tert-Butyl) Derivatives : It is utilized in the synthesis of enantiopure di(tert-butyl) derivatives, which are useful building blocks for the preparation of 4-hydroxypipecolate derivatives (Chaloin et al., 2008).

  • Cystine-Rich Peptides Synthesis : The compound is relevant in the synthesis of cystine-rich peptides, which have various applications in biochemistry and medicine (Boulègue et al., 2007).

  • Synthesis of Oxoindole-Linked Derivatives : It is involved in the synthesis of oxoindole-linked α-alkoxy-β-amino acid derivatives, contributing to the development of novel organic compounds (Ravikumar et al., 2015).

  • Tert-Butyloxycarbonylation Reagent Development : The compound is used in the development of novel tert-butyloxycarbonylation reagents, which are crucial in protecting group chemistry (Saito et al., 2006).

  • Synthesis and Characterization of Novel Compounds : It is also involved in the synthesis and characterization of new compounds like 2-(2-(tert-butoxycarbonyl) propanamido) acetic acid, exploring their potential applications (Salamula et al., 2015).

  • Improving Selectivity in Chemical Reactions : The compound is studied for its role in improving selectivity in the removal of the tert-butyloxycarbonyl group, which is important in peptide synthesis (Bodanszky & Bodanszky, 2009).

  • Asymmetric Synthesis of Amino Acids : It is used in the asymmetric synthesis of amino acid derivatives, which are valuable in the development of pharmaceuticals (Xue et al., 2002).

Mechanism of Action

Target of Action

It is known that this compound is used as a semi-flexible linker in protac (proteolysis targeting chimeras) development for targeted protein degradation . The specific proteins targeted would depend on the other components of the PROTAC molecule.

Mode of Action

The compound 2-(1-(Tert-butoxycarbonyl)-4-phenylpiperidin-4-YL)acetic acid, often referred to as a Boc-protected compound, acts as a protecting group for amines in chemical reactions . The tert-butyloxycarbonyl (Boc) group is added to the amine to protect it during reactions, allowing for transformations of other functional groups . The Boc group can be removed with a strong acid such as trifluoroacetic acid (TFA), resulting in the deprotection of the amine .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the synthesis of peptides . The Boc group is the most used protection of amino groups in the synthesis of peptides . The specific pathways affected would depend on the peptide being synthesized and the other components of the PROTAC molecule.

Result of Action

The molecular and cellular effects of the action of this compound are related to its role as a protecting group for amines and as a linker in PROTAC molecules . By protecting amines during reactions, it allows for the selective transformation of other functional groups . As a linker in PROTAC molecules, it enables the targeted degradation of specific proteins .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the addition and removal of the Boc group . Additionally, the presence of other reactive species or compounds in the environment could potentially interfere with its function as a protecting group or linker.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

To expand the applicability of AAILs, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared. The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-17(2,3)23-16(22)19-11-9-18(10-12-19,13-15(20)21)14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZLCYDLZUDCEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678172
Record name [1-(tert-Butoxycarbonyl)-4-phenylpiperidin-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

644982-20-7
Record name [1-(tert-Butoxycarbonyl)-4-phenylpiperidin-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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